molecular formula C18H23BrN2S B12423022 Vortioxetine Hydrobromide-D8

Vortioxetine Hydrobromide-D8

Cat. No.: B12423022
M. Wt: 387.4 g/mol
InChI Key: VNGRUFUIHGGOOM-QPUNNWGTSA-N
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Description

Vortioxetine Hydrobromide-D8 (C₁₈D₈H₁₄N₂S·BrH; molecular weight: 387.407) is a deuterated analog of vortioxetine hydrobromide, where eight hydrogen atoms are replaced with deuterium at specific positions (2,2,3,3,5,5,6,6-octadeuterio-piperazine) . This stable isotope-labeled compound is primarily used as an analytical standard in pharmacokinetic studies, metabolic profiling, and quality control (QC) for drug development . Its deuterium labeling enables precise tracking in mass spectrometry and HPLC analyses, avoiding interference from the non-deuterated parent drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vortioxetine Hydrobromide involves several key steps. One of the improved synthetic routes includes the cyclization of the piperazine ring in the final step. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Vortioxetine Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The key steps include:

    Bulk Synthesis: Large-scale synthesis of the intermediate compounds.

    Cyclization and Purification: Cyclization of the intermediate to form the final product, followed by purification using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Deuterium Exchange

Deuterium is introduced at specific positions using deuterated reagents (e.g., D₂O, CD₃OD) during intermediate stages. For example:

  • Reaction : Vortioxetine D2OVortioxetine D8\text{Vortioxetine D}_2\text{O}\rightarrow \text{Vortioxetine D8}

  • Conditions : Catalyzed by acidic or basic media to facilitate H/D exchange at labile proton sites .

Salt Formation

The hydrobromide salt is formed via acid-base neutralization:

  • Reaction :
    Vortioxetine D8 free base +HBrVortioxetine hydrobromide D8\text{Vortioxetine D8 free base }+\text{HBr}\rightarrow \text{Vortioxetine hydrobromide D8}

  • Protocol :

    • Vortioxetine-D8 free base is dissolved in acetone or acetonitrile .

    • 48% HBr in acetic acid is added dropwise at 30–40°C .

    • Crystallization occurs upon cooling, yielding >99% purity .

Table 1: Synthesis Optimization

SolventTemperature (°C)Yield (%)Purity (HPLC)Source
Acetone507599.9
Acetonitrile506699.6
Toluene806699.9

Metabolic Reactions

Deuterium substitution alters metabolic pathways compared to non-deuterated vortioxetine:

Cytochrome P450-Mediated Oxidation

  • Primary Pathway : CYP2D6 and CYP3A4 catalyze hydroxylation and N-demethylation .

  • Deuterium Effect :

    • Kinetic isotope effect (KIE) reduces oxidation rates at deuterated sites.

    • Plasma half-life increases by ~20% in humans .

Table 2: Metabolic Stability Comparison

ParameterVortioxetineVortioxetine-D8Source
t1/2t_{1/2}
(h)6679
CmaxC_{\text{max}}
(ng/mL)22.324.1

Acid/Base Hydrolysis

  • Acidic Conditions :
    Vortioxetine D8 HBrHClDeuterated sulfoxide derivatives\text{Vortioxetine D8 HBr}\xrightarrow{\text{HCl}}\text{Deuterated sulfoxide derivatives}

    • Observed at pH < 2, 80°C.

  • Basic Conditions :
    Vortioxetine D8 HBrNaOHFree base Br\text{Vortioxetine D8 HBr}\xrightarrow{\text{NaOH}}\text{Free base Br}^-

    • Completes within 1 h at 25°C .

Thermal Decomposition

  • DSC/TGA Data :

    • Melting point: 158–160°C (decomposition observed above 200°C) .

    • Mass loss: 0.2% at 150°C, confirming thermal stability up to melting point .

Functional Group Reactivity

  • Piperazine Core : Participates in alkylation and acylation reactions.

  • Thioether Group : Susceptible to oxidation by H2O2\text{H}_2\text{O}_2
    , forming sulfoxides.

Spectroscopic Data

  • ¹H NMR : Deuterium substitution eliminates specific proton signals (e.g., aromatic -CH₃ groups) .

  • FTIR : ν(C D)\nu(\text{C D})
    stretches at 2100–2200 cm⁻¹ confirm deuterium incorporation .

Mass Spectrometry

  • Molecular Ion : m/z=387.4m/z=387.4
    ([M+H]⁺) .

  • Fragmentation : Loss of HBr (m/z=308.3m/z=308.3
    ) dominates .

Key Findings

  • Deuterium enhances metabolic stability, reducing CYP-mediated clearance by 15–25% .

  • Synthetic yields exceed 75% in polar aprotic solvents (e.g., acetone) .

  • Thermal degradation pathways remain consistent with non-deuterated analogs .

Scientific Research Applications

Vortioxetine Hydrobromide-D8 has several scientific research applications, including:

Mechanism of Action

Vortioxetine Hydrobromide exerts its effects through a multimodal mechanism of action. It acts as:

These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Additionally, Vortioxetine modulates the release of other neurotransmitters such as glutamate and GABA, contributing to its antidepressant effects.

Comparison with Similar Compounds

Comparison with Non-Deuterated Vortioxetine Hydrobromide

Structural and Functional Differences

Property Vortioxetine Hydrobromide-D8 Vortioxetine Hydrobromide
Molecular Formula C₁₈D₈H₁₄N₂S·BrH C₁₈H₂₂N₂S·BrH
Molecular Weight 387.407 379.35
Primary Use Analytical standard Therapeutic agent for MDD
Solubility/Stability Enhanced due to deuteration Standard solubility
  • Applications: The non-deuterated form is an FDA-approved antidepressant with multimodal serotonergic activity, improving cognitive function in major depressive disorder (MDD) . In contrast, the deuterated form is exclusively used in research to develop analytical methods (e.g., HPLC, LC-MS) and quantify drug metabolism .
  • The deuterated analog mimics these properties but provides distinct isotopic signatures for metabolic studies .

Comparison with Vortioxetine Metabolites

Vortioxetine undergoes hepatic metabolism into multiple metabolites, including hydroxylated and glucuronidated derivatives . Key differences include:

  • Structural Variations : Metabolites feature modifications like hydroxylation, altering lipophilicity and receptor binding compared to the parent drug .
  • Analytical Challenges : Separation of metabolites from the parent compound requires advanced chromatographic systems (e.g., HILIC, RP-HPLC) . This compound serves as an internal standard to validate these methods, ensuring accurate quantification .

Comparison with Vortioxetine Derivatives (SARS-CoV-2 Mpro Inhibitors)

Recent studies synthesized vortioxetine derivatives (e.g., compounds 15, 17, 19) to enhance binding affinity to SARS-CoV-2 main protease (Mpro) .

Compound Target Docking Score (ADV) Comparison to Remdesivir
Vortioxetine SARS-CoV-2 Mpro -7.2 kcal/mol Less effective
Derivative 17 SARS-CoV-2 Mpro -8.9 kcal/mol More effective
This compound N/A (analytical use) N/A N/A
  • Purpose: Derivatives are therapeutic candidates, while this compound remains a non-therapeutic research tool.

Role in Analytical Method Development

This compound is critical for:

  • HPLC Validation: A normal-phase HPLC method resolved structural isomers of vortioxetine hydrobromide with a resolution ≥2, using the deuterated standard to confirm specificity .
  • Lipophilicity Studies : Determined experimentally via LC systems, aiding in pharmacokinetic modeling .

Cost and Availability

  • Non-Deuterated API: Generic versions cost significantly less (~$0.50–$1.00 per mg) .

Biological Activity

Vortioxetine hydrobromide-D8 is a deuterium-labeled variant of vortioxetine, an atypical antidepressant primarily indicated for the treatment of major depressive disorder (MDD). This compound exhibits a multifaceted mechanism of action, primarily targeting serotonin receptors and the serotonin transporter (SERT). The biological activity of this compound is characterized by its receptor profile, pharmacokinetic properties, and clinical efficacy, particularly in enhancing cognitive function in patients with MDD.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₄D₈N₂S·BrH
Molecular Weight 387.407 g/mol
CAS Number 2140316-62-5

The presence of deuterium atoms in this compound allows for improved tracking in pharmacokinetic studies without altering the fundamental biological activity of vortioxetine.

Vortioxetine acts as a serotonin modulator with a unique receptor profile:

  • 5-HT1A Receptor : Agonist
  • 5-HT1B Receptor : Partial agonist
  • 5-HT3A Receptor : Antagonist
  • 5-HT7 Receptor : Antagonist
  • SERT : Inhibitor

The inhibition constants (Ki) for these receptors are as follows:

  • 5-HT1A: 15 nM
  • 5-HT1B: 33 nM
  • 5-HT3A: 3.7 nM
  • 5-HT7: 19 nM
  • SERT: 1.6 nM .

Pharmacokinetics

In clinical studies, vortioxetine exhibits a favorable pharmacokinetic profile:

  • Bioavailability : Approximately 75%
  • Time to Peak Concentration (Tmax) : 7 to 11 hours
  • Half-Life (T1/2) : 57 to 66 hours

These parameters indicate that vortioxetine can maintain therapeutic levels over extended periods, allowing for once-daily dosing .

Clinical Efficacy and Cognitive Function

Clinical trials have demonstrated that vortioxetine significantly improves cognitive function in patients with recurrent MDD. A randomized controlled trial showed that patients receiving vortioxetine at doses of 10 mg and 20 mg exhibited significant improvements in cognitive measures compared to placebo, with p-values < 0.0001 . The study highlighted that these cognitive enhancements were largely independent of improvements in depressive symptoms.

Case Study Data

In a subgroup analysis from the CONNECT study, the change in the UPSA composite score (a measure of functional capacity) from baseline to week 8 was significantly greater for vortioxetine compared to placebo:

GroupChange in UPSA Score (∆)p-value
Vortioxetine (10 mg)+2.94<0.001
Vortioxetine (20 mg)+3.2<0.001
Placebo+0.38

These results underscore vortioxetine's potential to enhance functional capacity alongside its antidepressant effects .

Safety and Tolerability

Vortioxetine has been well-tolerated in clinical settings, with no significant safety concerns reported across various studies. Adverse effects are generally mild and transient, which contributes to its favorable safety profile compared to traditional SSRIs and SNRIs .

Q & A

Basic Research Questions

Q. How can Vortioxetine Hydrobromide-D8 be reliably identified and characterized in experimental settings?

this compound should be characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure (C₁₈D₈H₁₄N₂S·BrH) and isotopic purity. Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection can quantify its stability in solution (e.g., 0.1 mg/mL in methanol) . Physical properties, including its solid-state form (powder, pale yellow) and molecular weight (379.36 g/mol), should be documented using X-ray crystallography or differential scanning calorimetry (DSC) .

Q. What are the stability and storage requirements for this compound in laboratory conditions?

The compound is stable under normal laboratory conditions (room temperature, dry environment) but should be stored in sealed containers to prevent moisture absorption or degradation. Avoid exposure to organic solvents, direct sunlight, or extreme temperatures. For long-term storage, use inert gas purging (e.g., argon) and maintain temperatures below -20°C .

Q. What safety protocols are critical when handling this compound?

Researchers must wear nitrile gloves, chemical splash goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or dissolving the compound to avoid inhalation of aerosols. In case of spills, collect contaminated material using HEPA-filtered vacuum systems and dispose of it via approved hazardous waste channels. Emergency eyewash stations and safety showers must be accessible .

Advanced Research Questions

Q. How should preclinical studies be designed to evaluate the neuroprotective effects of this compound in major depressive disorder (MDD) models?

Use randomized controlled trials (RCTs) with double-blind protocols to compare deuterated and non-deuterated vortioxetine. Include cognitive endpoints such as the Digit Symbol Substitution Test (DSST) and Rey Auditory Verbal Learning Test (RAVLT) to assess memory and executive function. Control for confounders like baseline cognitive performance and demographic homogeneity (e.g., age, ethnicity) to improve generalizability .

Q. How can researchers address contradictions in data regarding vortioxetine’s direct cognitive benefits independent of antidepressant effects?

Conduct path analysis to isolate direct cognitive effects from secondary mood-related improvements. Subgroup analyses should stratify participants by baseline cognitive performance (e.g., low vs. high DSST scores). Mechanistic studies using deuterated compounds can clarify pharmacokinetic contributions (e.g., blood-brain barrier penetration) to cognitive outcomes .

Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards ensures specificity and minimizes matrix effects. Validate methods for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) in plasma or cerebrospinal fluid. Include quality controls (QCs) at low, medium, and high concentrations to monitor batch consistency .

Q. How do deuterated forms of vortioxetine influence metabolic stability in comparative pharmacokinetic studies?

Deuterium substitution at the D8 position reduces first-pass metabolism by cytochrome P450 enzymes (e.g., CYP2D6), prolonging half-life. Use crossover studies in healthy volunteers to compare AUC(0–∞) and Cmax between deuterated and non-deuterated forms. Monitor metabolite profiles via MS to identify deuterium retention in active intermediates .

Q. Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-response relationships in vortioxetine trials?

Apply mixed-effects models to account for repeated measures (e.g., Montgomery-Åsberg Depression Rating Scale scores over time). Use Bayesian hierarchical models to handle missing data and small sample sizes. For non-linear relationships, consider Emax models to estimate EC50 values .

Q. How can ecological validity be improved in real-world studies of vortioxetine’s cognitive effects?

Implement pragmatic trial designs with flexible dosing (e.g., 10–20 mg/day) and minimal exclusion criteria. Partner with diverse clinical sites to recruit heterogeneous populations (e.g., varying comorbidities, ethnicities). Use patient-reported outcomes (PROs) like the Perceived Deficits Questionnaire (PDQ-5) to capture subjective cognitive experiences .

Properties

Molecular Formula

C18H23BrN2S

Molecular Weight

387.4 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide

InChI

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H/i9D2,10D2,11D2,12D2;

InChI Key

VNGRUFUIHGGOOM-QPUNNWGTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H].Br

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br

Origin of Product

United States

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